(2-Methylamino-4-p-tolyl-thiazol-5-yl)-acetic acid
Overview
Description
(2-Methylamino-4-p-tolyl-thiazol-5-yl)-acetic acid, also known as MTTA, is a synthetic compound that has a variety of applications in the scientific research field. It is a derivative of thiazole, a heterocyclic aromatic compound, and is composed of a carboxylic acid group and a methylamino group. MTTA has a wide range of uses, from its ability to act as a catalyst in organic synthesis to its potential for use in drug development.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Synthetic Pathways and Derivatives : The synthesis of various thiazole derivatives, including those similar to (2-Methylamino-4-p-tolyl-thiazol-5-yl)-acetic acid, involves acylation, methylation, and deacetylation processes. These methodologies enable the creation of esters and other derivatives with potential for further chemical and biological application (Dovlatyan et al., 2004).
Luminescent Properties : Certain thiazole derivatives exhibit high luminescence, with potential applications in metal sensing and as laser dyes. The large Stokes shift values and high fluorescence quantum yields suggest their use in various optical and electronic devices (Grummt et al., 2007).
Biological and Pharmacological Applications
Antimicrobial Activity : Thiazolyl-acetic acid derivatives have shown significant antimicrobial activity, suggesting their potential as preservative agents in cosmetics and detergents. Their strong and broad antibacterial and antifungal activities, particularly against gram-negative bacteria, highlight their potential as effective biocides (Shirai et al., 2013).
Anticancer Evaluation : The design and synthesis of N-substituted thiazol derivatives from 2-(4-methylphenyl)acetic acid have demonstrated moderate to excellent anticancer activity against various cancer cell lines. This indicates the potential of thiazole derivatives in the development of new anticancer agents (Ravinaik et al., 2021).
Metal Complex Formation : Thiazole derivatives have been used to form complexes with metals like nickel, copper, and zinc. These complexes have potential applications in coordination chemistry, catalysis, and material science, showcasing the versatility of thiazole-based compounds in forming diverse metal-organic frameworks (Singh & Baruah, 2008).
Mechanism of Action
Target of Action
Similar compounds with a thiazole nucleus have been found to bind with high affinity to multiple receptors .
Mode of Action
The thiazole ring, a core structure in this compound, is known to interact with biological targets, influencing their function .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that this compound may have a broad spectrum of effects at the molecular and cellular levels .
properties
IUPAC Name |
2-[2-(methylamino)-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-8-3-5-9(6-4-8)12-10(7-11(16)17)18-13(14-2)15-12/h3-6H,7H2,1-2H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIWBQDIBIOZCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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